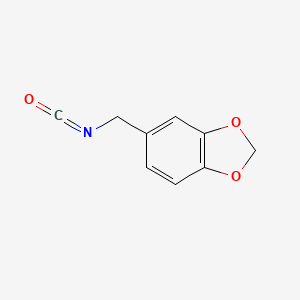

5-(isocyanatomethyl)-2H-1,3-benzodioxole

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer and Antibacterial Potential

5-(Isocyanatomethyl)-2H-1,3-benzodioxole derivatives have shown significant potential in anticancer and antibacterial applications. A study highlighted the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, which demonstrated enhanced activity against cancer and bacterial cells, along with the capacity to bind to DNA. One derivative, compound 3c, exhibited greater anticancer and antibacterial potency than standard reference compounds like cisplatin and cinoxacin (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).

Optical Polymer Composite Materials

The compound 1,3-Bis(isocyanatomethyl)benzene, closely related to this compound, is noted for its high-quality performance in optical polymer composite materials. It's recognized for its excellent yellowing resistance and weather resistance, finding applications in construction, automotive, and other industries. The synthesis optimization of this compound has been a focus due to its wide application potential (Dong Jianxun, Zheng, Li, Zhang, & Feng, 2018).

Fragrance Material

1,3-Benzodioxole derivatives are used in fragrance materials. A review focusing on 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, a member of the fragrance structural group Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), presented detailed toxicology and dermatology papers related to this fragrance ingredient (Mcginty, Letizia, & Api, 2012).

Antidepressant-like Effects

Another study on a similar compound, 5-(3(-)[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy)-1,3- benzodioxole (MKC-242), demonstrated an antidepressant-like effect in mice. This suggests potential applications in developing treatments for depression (Matsuda, Somboonthum, Suzuki, Asano, & Baba, 1995).

Insecticidal Activity

Benzodioxole derivatives, including those similar to this compound, have shown promising insecticidal activities. These compounds were synthesized and tested for their effectiveness against common pests like the cutworm, offering potential in agricultural applications (Sawada, Yanai, Nakagawa, Tsukamoto, Yokoi, Yanagi, Toya, Sugizaki, Kato, Shirakura, Watanabe, Yajima, Kodama, & Masui, 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that isocyanates, a group to which this compound belongs, often react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that the compound might interact with biological molecules containing these functional groups.

Mode of Action

Isocyanates, in general, are reactive molecules that can form covalent bonds with various biological molecules, potentially altering their structure and function . This interaction could lead to changes in cellular processes, although the specific effects would depend on the particular targets involved.

Biochemical Pathways

Given the reactivity of isocyanates, it’s plausible that this compound could interfere with multiple pathways, particularly those involving proteins or other molecules with active hydrogen atoms .

Pharmacokinetics

Isocyanates are generally known to be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The reactivity of isocyanates suggests that this compound could potentially alter the structure and function of various biological molecules, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of 5-(isocyanatomethyl)-2H-1,3-benzodioxole can be influenced by various environmental factors . For instance, the presence of moisture can lead to hydrolysis of isocyanates, potentially affecting their reactivity . Additionally, factors such as temperature, pH, and the presence of other chemicals can also impact the action of this compound .

Analyse Biochimique

Biochemical Properties

5-(isocyanatomethyl)-2H-1,3-benzodioxole plays a significant role in biochemical reactions due to its reactive isocyanate group. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through covalent bonding with nucleophilic sites such as amino groups in proteins. One notable interaction is with glutathione S-transferase, an enzyme involved in detoxification processes. The isocyanate group of this compound can form a covalent bond with the thiol group of glutathione, leading to the formation of a stable conjugate . This interaction can influence the enzyme’s activity and, consequently, the detoxification pathways in cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression related to cell proliferation and apoptosis . Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through covalent binding interactions with biomolecules. The isocyanate group of this compound can react with nucleophilic sites on proteins, leading to enzyme inhibition or activation . For example, it can inhibit the activity of acetylcholinesterase by forming a covalent bond with the enzyme’s active site, resulting in the accumulation of acetylcholine and subsequent disruption of neurotransmission . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of amines and carbon dioxide . Long-term exposure to this compound in in vitro studies has shown that it can cause sustained activation of stress response pathways, such as the unfolded protein response, which can lead to cellular dysfunction and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild physiological changes, such as alterations in enzyme activity and gene expression . At high doses, this compound can cause toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur. These findings highlight the importance of careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular macromolecules . Additionally, this compound can affect metabolic flux by inhibiting key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can result in altered metabolite levels and disrupted cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters, and can bind to plasma proteins, affecting its distribution and bioavailability . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum through interactions with ER-targeting sequences, where it can influence protein folding and stress response pathways . Additionally, this compound can be transported to the mitochondria, where it can affect mitochondrial function and energy production .

Propriétés

IUPAC Name |

5-(isocyanatomethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-5-10-4-7-1-2-8-9(3-7)13-6-12-8/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUNOJGBBOBVDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579769 | |

| Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71217-46-4 | |

| Record name | 5-(Isocyanatomethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)

![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)